meso-Hydrobenzoin

Übersicht

Beschreibung

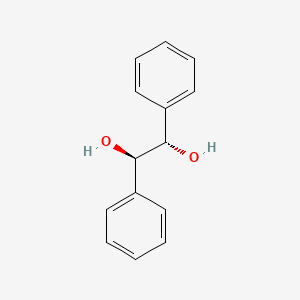

meso-Hydrobenzoin: is a chemical compound with the molecular formula C14H14O2. It is also known as meso-1,2-Diphenyl-1,2-ethanediol. This compound is characterized by its two phenyl groups attached to a central ethane backbone, with hydroxyl groups on each carbon of the ethane. It is a meso compound, meaning it has multiple chiral centers but is optically inactive due to its internal symmetry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Reduction of Benzil: meso-Hydrobenzoin can be synthesized by the reduction of benzil using sodium borohydride (NaBH4) in an alcohol solvent.

Desymmetrization: Another method involves the desymmetrization of this compound using a chiral phosphine catalyst.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the reduction of benzil using sodium borohydride is a common laboratory method that could be scaled up for industrial purposes.

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Oxidizing Agents: Nitric acid, potassium permanganate.

Reducing Agents: Sodium borohydride.

Substitution Reagents: Aryl sulfonyl chlorides for conversion to trans-stilbene oxide.

Major Products:

Oxidation: Benzil.

Reduction: Benzoin.

Substitution: trans-Stilbene oxide.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Chiral Building Block in Organic Synthesis

- meso-Hydrobenzoin serves as a chiral building block for the synthesis of various organic compounds. Its ability to participate in reactions that require chirality makes it valuable in the development of pharmaceuticals and agrochemicals. It is often used in asymmetric synthesis processes to produce enantiomerically enriched compounds.

Reagent in Reactions

- The compound is utilized as a reagent in several organic reactions, including reductions and desymmetrization processes. For instance, it can be used with chiral phosphine catalysts to facilitate the synthesis of other chiral compounds.

Biological Applications

Enzyme-Catalyzed Reactions

- In biological studies, this compound is employed as a model compound for investigating enzyme-catalyzed reactions. Its structural properties allow researchers to study stereochemistry and enzyme specificity effectively.

Interaction with Muscarinic Acetylcholine Receptors

- Recent studies have demonstrated that this compound and its derivatives exhibit significant binding affinity for muscarinic acetylcholine receptor subtypes, particularly subtype M1. This interaction suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease .

Medical Applications

Intermediate in Pharmaceutical Synthesis

- Although not directly used as a drug, this compound acts as an intermediate in synthesizing pharmaceutical compounds. Its derivatives are being explored for their potential therapeutic effects due to their interactions with biological targets.

Industrial Applications

Production of Fine Chemicals

- In industrial settings, this compound is utilized in producing fine chemicals and serves as a precursor for various organic compounds. Its stability and reactivity make it suitable for large-scale chemical manufacturing processes.

Case Study 1: Hydrobenzoin Esters

A study evaluated various hydrobenzoin esters' binding affinity to muscarinic acetylcholine receptors. The results indicated that certain esters showed high selectivity for M1 receptors, highlighting their potential use as therapeutic agents. The stereochemistry of these compounds significantly influenced their binding affinity and pharmacokinetic properties.

Case Study 2: Green Chemistry Education

In educational settings, this compound has been used to teach green chemistry principles. An undergraduate project demonstrated the aerobic oxidative cleavage of this compound to benzaldehyde using eco-friendly catalysts, showcasing its practical application in sustainable chemistry practices.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including enzymatic reduction and chemical synthesis. A notable method involves using the biocatalyst Talaromyces flavus under specific pH conditions to yield high enantiomeric excess.

Table 1: Synthesis Conditions for this compound

| Catalyst | pH | Time (h) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Talaromyces flavus | 5.0 | 144 | 30 | >99 |

| Talaromyces flavus | 7.0 | 264 | 50 | >99 |

Wirkmechanismus

The mechanism of action of meso-Hydrobenzoin in chemical reactions typically involves nucleophilic addition or substitution. For example, in the reduction of benzil, sodium borohydride donates a hydride ion (H-) to the carbonyl group of benzil, resulting in the formation of this compound . The hydroxyl groups in this compound can act as nucleophiles in substitution reactions, leading to the formation of various substituted products .

Vergleich Mit ähnlichen Verbindungen

(+)-Hydrobenzoin: An enantiomer of hydrobenzoin with similar chemical properties but different optical activity.

(-)-Hydrobenzoin: The opposite enantiomer of (+)-hydrobenzoin.

Uniqueness: this compound is unique due to its meso configuration, which makes it optically inactive despite having multiple chiral centers. This property distinguishes it from its enantiomers, (+)-hydrobenzoin and (-)-hydrobenzoin, which are optically active .

Biologische Aktivität

meso-Hydrobenzoin, a diol derived from benzoin, exhibits significant biological activities that have garnered attention in both medicinal chemistry and biocatalysis. This compound is particularly noted for its role in the synthesis of pharmaceuticals and its potential as a therapeutic agent due to its interaction with muscarinic acetylcholine receptors (mAChRs). This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including enzymatic reduction and chemical synthesis. A notable method involves the use of the biocatalyst Talaromyces flavus, which exhibits pH-dependent selectivity for converting benzil to either benzoin or hydrobenzoin. At pH 7.0, this system yields this compound with high enantiomeric excess (ee) .

Table 1: Synthesis Conditions for this compound

| Catalyst | pH | Time (h) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Talaromyces flavus | 5.0 | 144 | 30 | >99 |

| Talaromyces flavus | 7.0 | 264 | 50 | >99 |

Interaction with Muscarinic Acetylcholine Receptors

Recent studies have demonstrated that this compound and its derivatives exhibit significant binding affinity for mAChR subtypes, particularly subtype M1. A competitive radioligand binding assay revealed that certain hydrobenzoin esters show a high degree of selectivity for M1 over other subtypes, indicating their potential as therapeutic agents in treating conditions like Alzheimer's disease .

Case Study: Hydrobenzoin Esters

In a study evaluating various hydrobenzoin esters, it was found that these compounds not only bind effectively to mAChRs but also exhibit favorable pharmacokinetic properties. The stereochemistry of these compounds plays a crucial role in their binding affinity and selectivity. For instance, the (R,R)-isomer demonstrated superior M1 affinity compared to its (S,S)-counterpart . This highlights the importance of molecular structure in drug design.

The mechanism by which this compound interacts with mAChRs involves competitive inhibition at the receptor sites. Molecular docking studies suggest that the hydrobenzoin scaffold allows for effective interaction with key amino acid residues within the receptor binding pocket, facilitating selective receptor modulation .

Environmental and Educational Applications

Beyond its biological implications, this compound has been utilized in educational settings to teach green chemistry principles. For example, an undergraduate project involved the aerobic oxidative cleavage of this compound to benzaldehyde using eco-friendly catalysts, demonstrating practical applications of this compound in sustainable chemistry .

Eigenschaften

IUPAC Name |

(1R,2S)-1,2-diphenylethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H/t13-,14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPDTPWNFBQHEB-OKILXGFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701021446 | |

| Record name | erythro-1,2-Diphenylethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | meso-Hydrobenzoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000021 [mmHg] | |

| Record name | meso-Hydrobenzoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

579-43-1 | |

| Record name | rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrobenzoin, meso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | erythro-1,2-Diphenylethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROBENZOIN, MESO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO9A49A84I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of meso-Hydrobenzoin?

A1: this compound has the molecular formula C14H14O2 and a molecular weight of 214.26 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound's structure can be elucidated using techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), UV-Vis spectroscopy, and Gas Chromatography-Mass Spectrometry (GCMS). []

Q3: How is this compound utilized in asymmetric synthesis?

A4: this compound serves as a valuable starting material for synthesizing enantiomerically pure compounds. One approach involves using chiral lactols for selective acetal formation with this compound, leading to the production of enantiopure (S)-Benzoin. []

Q4: Can this compound be used as a chiral auxiliary?

A5: Yes, acrylic ester derivatives containing this compound-derived chiral auxiliaries have been successfully employed in 1,3-dipolar cycloadditions with azomethine ylides. This reaction yields highly substituted pyrrolidines with high enantiomeric excess (ee). [, ]

Q5: How does this compound react in oxidative cleavage reactions?

A6: this compound undergoes oxidative cleavage to yield benzaldehyde. This reaction is highly selective, producing benzaldehyde exclusively, with water as the only byproduct. Notably, heterogeneous catalysts, such as earth-abundant metal oxides, have been successfully employed for this transformation. []

Q6: Can you elaborate on the use of this compound in studying C-C bond cleavage?

A7: this compound acts as a simplified model for sugar-derived polyalcohols, aiding in the investigation of selective C-C bond cleavage. Researchers have explored the use of vanadium active sites anchored on mesoporous silica for this purpose. []

Q7: Has this compound been used in electrochemical reactions?

A8: Yes, this compound dibenzoate, alongside threo-2-benzoyloxy-1,2-diphenylethanol, has been synthesized through the anodic reaction of benzoic acid in acetonitrile with trans- and cis-stilbenes. This electrochemical process utilizes platinum electrodes and provides insights into the stereochemistry of the reaction. []

Q8: Have any computational studies been conducted on this compound?

A8: While the provided abstracts do not explicitly mention computational studies, techniques like molecular modeling and simulations could be employed to study its conformational preferences, interactions with catalysts, and reaction mechanisms.

Q9: How does the structure of this compound contribute to its reactivity?

A10: The presence of two hydroxyl groups on adjacent carbon atoms (vicinal diol) significantly influences this compound's reactivity. These hydroxyl groups can participate in various reactions, such as acetal formation, esterification, and oxidation. Additionally, the two phenyl groups introduce steric hindrance, influencing the stereochemical outcome of reactions. [, , ]

Q10: Are there specific formulation strategies to enhance the stability of this compound?

A10: While specific formulation strategies are not discussed in the provided abstracts, general approaches like controlling storage temperature, using appropriate packaging materials, and avoiding contact with oxidizing agents could be considered.

Q11: What is known about the solubility of this compound in different solvents?

A12: The solubility of this compound can vary depending on the solvent polarity. Research on the aerobic C-C bond cleavage of this compound highlighted the importance of solvent choice, with weakly polar solvents like toluene and ethyl acetate proving to be suitable for the reaction. []

Q12: What are some essential tools and resources for research involving this compound?

A13: Essential tools include standard organic synthesis equipment, spectroscopic techniques like NMR and IR, and chromatographic methods for purification and analysis. Access to crystallographic techniques is also beneficial for studying crystal structures and packing motifs. [, ]

Q13: What are some historical milestones in the research of this compound?

A14: Early studies focused on understanding its crystal structure, absolute configuration, and dipole moment. [, ] Later research explored its utility in asymmetric synthesis, particularly as a starting material for chiral building blocks and as a chiral auxiliary. [, , ] The emergence of new catalytic methods, such as those using chiral phosphines and heterogeneous catalysts, further expanded its applications in organic synthesis. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.